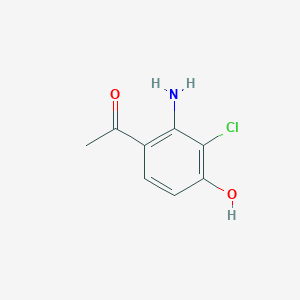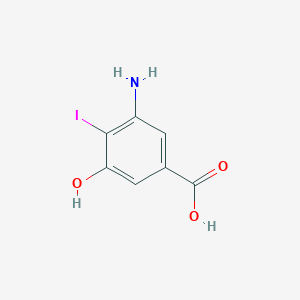
3-Amino-5-hydroxy-4-iodobenzoic acid
Overview
Description
3-Amino-5-hydroxy-4-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 3-position, a hydroxyl group at the 5-position, and an iodine atom at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-4-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-Amino-5-hydroxybenzoic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the benzene ring.
Another approach involves the nitration of 3-Amino-4-hydroxybenzoic acid followed by reduction and iodination. The nitration step introduces a nitro group, which is then reduced to an amino group. The final iodination step introduces the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-hydroxy-4-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of the iodine atom may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the iodine atom at the 4-position.
5-Amino-2-hydroxybenzoic acid: Has the amino and hydroxyl groups at different positions.
4-Iodo-3-hydroxybenzoic acid: Lacks the amino group at the 3-position.
Uniqueness
3-Amino-5-hydroxy-4-iodobenzoic acid is unique due to the presence of the iodine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. The combination of amino, hydroxyl, and iodine functional groups provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-amino-5-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
InChI Key |
WANPGXBWJLPWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
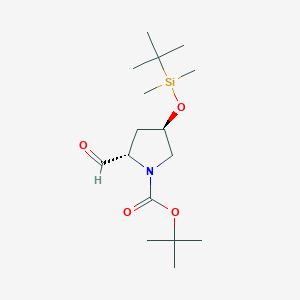
![4-Amino-pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B8583069.png)
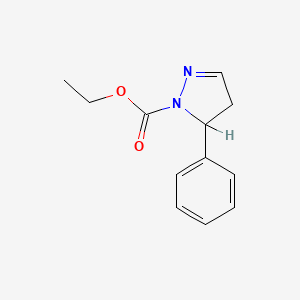
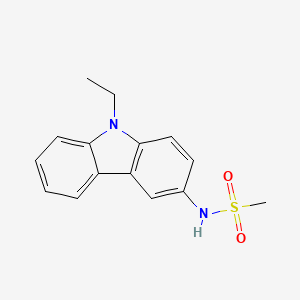
![2-(Prop-2-yn-1-yl)-4-[(triethylsilyl)oxy]cyclopent-2-en-1-one](/img/structure/B8583090.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)furan-2-carboxamide](/img/structure/B8583094.png)
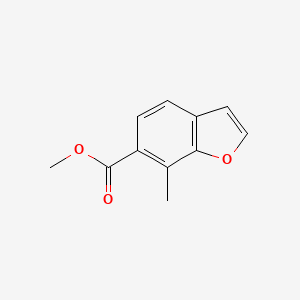
![4-[(9aS)-octahydropyrazino[2,1-c][1,4]oxazin-8-yl]-6-chloro-5-fluoro-2-methylpyrimidine](/img/structure/B8583111.png)
![7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide](/img/structure/B8583114.png)
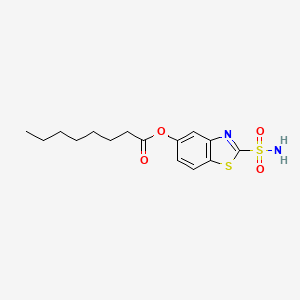
![Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8583135.png)
![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)phenol](/img/structure/B8583139.png)
